3-(Metoxi-metil)benzoato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, the synthesis of “Methyl 3-hydroxy-4-methoxybenzoate” involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another example is the synthesis of “Methyl 3-methoxy-4-(methoxymethyl)benzoate”, which involves similar processes .Chemical Reactions Analysis

Esters, such as “Methyl 3-methoxybenzoate”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis

“Methyl 3-methoxybenzoate” has a density of 1.1±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 93.8±14.4 °C .Aplicaciones Científicas De Investigación

Repeletente de insectos

El 3-(Metoxi-metil)benzoato de metilo se ha encontrado que exhibe una fuerte repelencia espacial contra la chinche de cama común, Cimex lectularius . Este compuesto, junto con otros compuestos benzoatos, ha demostrado una repelencia de larga duración contra cepas de chinches de cama susceptibles a insecticidas y resistentes a piretroides .

Insecticida botánico

El benzoato de metilo, un compuesto similar al this compound, ha sido identificado como un prometedor insecticida botánico . Se ha encontrado que es efectivo contra una variedad de diferentes plagas de insectos agrícolas, de productos almacenados y urbanos .

Toxina ovicida

Se ha encontrado que el benzoato de metilo exhibe propiedades ovicidas, lo que significa que puede matar los huevos de ciertas plagas . Esto podría aplicarse potencialmente al this compound también, aunque se necesitaría más investigación para confirmarlo.

Deterrente de la oviposición

Además de sus propiedades ovicidas, también se ha encontrado que el benzoato de metilo disuade la oviposición, o la puesta de huevos, de ciertas plagas . Esto podría hacer que el this compound sea útil en estrategias de control de plagas.

Atractante

Curiosamente, el olor del benzoato de metilo es un atrayente para algunos insectos . Esta propiedad podría utilizarse potencialmente en trampas u otras estrategias de control de plagas.

Uso de investigación

El this compound también se utiliza en investigación . Es proporcionado por distribuidores especializados que atienden las ciencias de la vida para uso de investigación de alta calidad .

Mecanismo De Acción

The mechanism of action for esters, such as “Methyl 3-methoxybenzoate”, involves various reactions. For instance, they can react with a Grignard reagent to produce a compound. The mechanism begins with a carbide nucleophile from the Grignard reagent reacting with the ester carbonyl carbon to form the tetrahedral intermediate .

Safety and Hazards

“Methyl 3-methoxybenzoate” is classified as a combustible liquid and is harmful if swallowed. It is also harmful to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Relevant Papers There are several relevant papers on similar compounds. For instance, a paper reports a novel synthesis of gefitinib starting from "Methyl 3-hydroxy-4-methoxybenzoate" . Another paper discusses the synthesis of "Methyl 3-methoxy-4-(methoxymethyl)benzoate" .

Propiedades

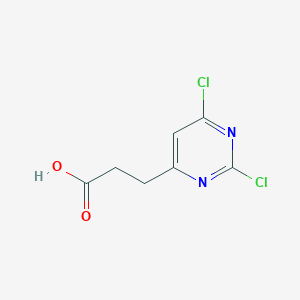

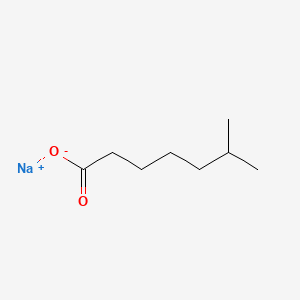

IUPAC Name |

methyl 3-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-4-3-5-9(6-8)10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBHEZBYHDVOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methyl-1H-indol-2-yl)methyl]amine](/img/structure/B1646878.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic acid](/img/structure/B1646887.png)

![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)